N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE
Description
This compound is a benzothiazole-carboxamide derivative with a 4-fluoro substitution on the benzothiazole ring, a morpholin-4-yl ethyl group, and a 2,3-dihydro-1,4-benzodioxine moiety. The hydrochloride salt form suggests enhanced solubility for pharmacological applications. Benzothiazole derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4S.ClH/c23-15-4-3-7-19-20(15)24-22(31-19)26(9-8-25-10-12-28-13-11-25)21(27)18-14-29-16-5-1-2-6-17(16)30-18;/h1-7,18H,8-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVUNHIWXQWDDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4COC5=CC=CC=C5O4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride typically involves multiple steps:
Formation of the Benzothiazole Ring: Starting with a fluorinated aniline derivative, the benzothiazole ring is formed through a cyclization reaction with sulfur and an oxidizing agent.
Attachment of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where the ethyl group is attached to the nitrogen atom of the morpholine.
Formation of the Benzodioxine Ring: The benzodioxine ring is synthesized through a condensation reaction involving a catechol derivative and an appropriate aldehyde.
Final Coupling and Hydrochloride Formation: The final step involves coupling the benzothiazole and benzodioxine intermediates, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features make it a potential candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Features
Key structural differences and similarities:
The target compound’s benzodioxine moiety distinguishes it from ’s thiazolidinone derivatives and ’s benzimidazole-sulfonyl analogs. The 4-fluoro substitution on benzothiazole may increase electronegativity, improving binding interactions compared to non-fluorinated analogs .
Spectroscopic Properties
Key spectral comparisons:
The absence of νC=S in the target compound (vs. ’s thiazolidinones) highlights structural divergence. Morpholine’s ¹H-NMR signals (e.g., δ ~2.4–3.8 for N-CH₂-CH₂-O) would be critical for confirming its incorporation .
Biological Activity
N-(4-Fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride is a synthetic compound that belongs to the benzothiazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is C_{15}H_{16}F_{N}_{3}O_{3}S with a molecular weight of approximately 353.37 g/mol. The structural characteristics include a benzothiazole moiety, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds containing benzothiazole structures exhibit a wide range of biological activities including:
-
Antitumor Activity :
- Compounds similar to N-(4-Fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine have demonstrated significant antitumor effects across various cancer cell lines. For instance, derivatives have shown GI50 values (the concentration required to inhibit cell growth by 50%) in the range of 15.1 to 28.7 µM against breast and prostate cancer cell lines .
- Antimicrobial Properties :
- Mechanism of Action :
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of benzothiazole derivatives:
Synthesis Methods
The synthesis of N-(4-Fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine involves multi-step organic reactions typically starting from readily available benzothiazole derivatives. Key reagents may include morpholine derivatives and various coupling agents to facilitate the formation of the desired amide linkages.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with a stepwise approach:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution reactions involving the morpholine ethyl group .
- Catalyst Screening : Test bases like DIPEA or KCO to improve coupling efficiency between benzothiazole and benzodioxine moieties .
- Temperature Control : Conduct reactions at 60–80°C to balance reaction rate and byproduct formation .
- Purification : Employ flash chromatography (e.g., ethyl acetate/hexane gradients) followed by recrystallization for high-purity yields .
- Validation : Confirm purity via NMR (δ 7.2–8.1 ppm for aromatic protons) and HRMS (e.g., [M+H] at m/z 554.50648) .
Q. How can spectroscopic techniques (NMR, FTIR) resolve structural ambiguities in this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish overlapping signals from the benzothiazole (C-S coupling) and benzodioxine (C-O coupling) groups .
- FTIR : Identify key functional groups:
- C=O stretch (~1680 cm) for the carboxamide.
- C-F stretch (~1100 cm) for the fluoro substituent .
- Contradiction Resolution : If spectral data conflicts with expected structures, cross-validate with X-ray crystallography or computational DFT simulations .
Q. What strategies ensure solubility and stability during biological assays?
- Methodological Answer :
- Solubility Screening : Test DMSO-water mixtures (≤5% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility .
- Stability Monitoring : Use HPLC-UV to track degradation under physiological pH (7.4) and temperature (37°C) over 24–72 hours .
Advanced Research Questions
Q. How can computational modeling predict interaction mechanisms between this compound and biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., kinases), focusing on hydrogen bonds with the morpholine oxygen and π-π stacking with benzothiazole .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability and binding free energy (MM-PBSA) .
- Validation : Compare predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) experimental binding data .
Q. How to address contradictory data in reaction yield optimization and biological activity?
- Methodological Answer :
- DOE (Design of Experiments) : Apply Taguchi or Box-Behnken designs to isolate critical factors (e.g., solvent polarity, catalyst loading) affecting yield/activity .
- Statistical Analysis : Use ANOVA to identify significant variables (p < 0.05) and Pareto charts to prioritize optimization steps .
- Case Example : If high yields correlate with reduced bioactivity, explore byproduct formation (e.g., hydrolysis of the carboxamide) via LC-MS .
Q. What advanced methodologies validate the compound’s role in modulating oxidative stress pathways?
- Methodological Answer :
- Transcriptomics : Perform RNA-seq on treated cell lines to identify differentially expressed genes (e.g., Nrf2, HO-1) .
- Metabolomics : Use LC-HRMS to quantify glutathione levels and ROS markers (e.g., malondialdehyde) .
- Pathway Integration : Combine omics data with STRING network analysis to map interactions between targets and pathways .
Q. How to design a scalable synthesis protocol while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
- Asymmetric Catalysis : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) for stereocontrol during benzodioxine ring formation .
- Process Analytics : Implement PAT (Process Analytical Technology) with in-line FTIR to monitor enantiomeric excess in real time .
Methodological Notes for Contradictions & Complexities
- Data Contradictions : Cross-validate conflicting spectral or bioactivity data using orthogonal techniques (e.g., replacing NMR with X-ray for structural confirmation) .
- Multi-Disciplinary Integration : Combine synthetic chemistry (–3), computational design (), and statistical DOE () to resolve interdisciplinary challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
